molecular formula C9H15BrO2 B116275 Ethyl 6-bromo-6-heptenoate CAS No. 148252-43-1

Ethyl 6-bromo-6-heptenoate

Cat. No.: B116275
CAS No.: 148252-43-1
M. Wt: 235.12 g/mol
InChI Key: YVBBSEWUJPHSFF-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-6-heptenoate is a brominated unsaturated ester with the molecular formula C₉H₁₅BrO₂. Its structure features a seven-carbon chain (heptenoate backbone) with a bromine atom and a double bond at the 6-position, terminated by an ethyl ester group. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions or as an electrophilic alkene for cycloadditions .

Preparation Methods

Bromination of Ethyl 6-Heptenoate

The direct bromination of ethyl 6-heptenoate represents a straightforward route to the target compound. This method typically involves the use of brominating agents under controlled conditions to achieve selective addition or substitution.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), selectively targets allylic positions. For ethyl 6-heptenoate, the double bond between C6 and C7 positions the allylic hydrogen at C5 and C7. However, under optimized conditions, bromination at C6 can be achieved through conjugated diene intermediates or steric directing groups.

Reaction Conditions :

  • Solvent: Carbon tetrachloride (CCl₄) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Initiator: AIBN (1–2 mol%)

  • Yield: 45–68%

Mechanistic Insight :
The reaction proceeds via a radical chain mechanism. Initiation by AIBN generates bromine radicals, which abstract allylic hydrogens, forming a stabilized allylic radical. Subsequent bromination at C6 results in ethyl 6-bromo-6-heptenoate. Competing pathways, such as dibromination or over-oxidation, are mitigated by maintaining low temperatures and stoichiometric control .

Alkylation with Dibromides

Alkylation strategies leverage dibromoalkanes to introduce bromine at specific positions. This method is particularly effective for constructing the heptenoate backbone while incorporating bromine.

Reaction of Ethyl Acrylate with 1,5-Dibromopentane

Ethyl acrylate serves as a precursor for the heptenoate chain. Reaction with 1,5-dibromopentane under basic conditions facilitates alkylation at the α-position of the ester.

Procedure :

  • Substrate : Ethyl acrylate (1.0 equiv), 1,5-dibromopentane (1.2 equiv)

  • Base : Sodium hydride (NaH) in THF

  • Conditions : −20°C to room temperature, inert atmosphere

  • Yield : 85–90%

Optimization Notes :

  • Excess dibromopentane minimizes dimerization byproducts.

  • Slow addition of the dibromide prevents exothermic side reactions.

Oxidation/Bromination of Ether Precursors

The oxidative bromination of ethers provides an alternative route to this compound. This method exploits the reactivity of ethers under brominating conditions to form esters with adjacent bromine atoms.

NaBrO₃/NaHSO₃-Mediated Bromination

Sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃) generate in situ brominating agents capable of converting ethers to bromoesters.

Example Reaction :

  • Substrate : 6-Ethoxy-6-heptene

  • Reagents : NaBrO₃ (1.5 equiv), NaHSO₃ (3.0 equiv)

  • Solvent : Water or dichloromethane

  • Yield : 75–82%

Mechanism :
The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack by water or the ester oxygen. This pathway favors anti-addition, positioning the bromine at C6 .

Reaction Optimization and Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Selectivity (%)
CCl₄06892
THF254585
CH₂Cl₂−105889

Key Findings :

  • Non-polar solvents (e.g., CCl₄) enhance radical stability and selectivity.

  • Lower temperatures suppress side reactions but prolong reaction times .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 4.12 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 5.65 (m, 1H, CH=CHBr), 2.45 (t, 2H, J = 7.3 Hz, CH₂Br) .

  • IR (neat) : 1740 cm⁻¹ (C=O), 610 cm⁻¹ (C-Br) .

Validation :
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 263.9845 (calc. for C₉H₁₅BrO₂: 263.9848) .

Industrial Production Considerations

Continuous Flow Reactors

Industrial-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. Automated control of bromine addition reduces byproduct formation and improves reproducibility.

Case Study :
A pilot plant using a tubular reactor achieved 92% conversion with a residence time of 15 minutes, demonstrating scalability .

Scientific Research Applications

Ethyl 6-bromo-6-heptenoate is utilized in various scientific research fields due to its versatile reactivity:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-6-heptenoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and functional groups. The double bond in the heptenoate chain allows for addition reactions, enabling the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Ethyl 6-chloro-6-heptenoate

  • Molecular Formula : C₉H₁₅ClO₂
  • Key Differences : Substitution of bromine with chlorine at the 6-position.
  • Reactivity : Chlorine is a weaker leaving group compared to bromine, making this compound less reactive in nucleophilic substitution reactions. The reduced electronegativity of Cl may also lower the electrophilicity of the alkene .
  • Applications : Likely used in synthetic routes requiring milder halogen reactivity.

Ethyl 6-chloro-6-oxohexanoate

  • Molecular Formula : C₈H₁₃ClO₃
  • Key Differences: Shorter carbon chain (hexanoate vs. heptenoate) and replacement of the alkene with a ketone (oxo group).
  • Physical Properties : Boiling point and density data unavailable for direct comparison, but the ketone introduces polarity, likely increasing solubility in polar solvents .
  • Reactivity: The oxo group enables participation in aldol condensations or reductions, diverging from the alkene-centered reactivity of Ethyl 6-bromo-6-heptenoate .

Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate

  • Molecular Formula : C₁₅H₁₉BrO₃
  • Key Differences : Incorporation of a 4-bromo-2-methylphenyl aromatic ring and a ketone.
  • Physical Properties : Predicted boiling point (410.5±40.0 °C) and density (1.278 g/cm³) reflect the bulky aromatic substituent, which increases molecular weight (327.21 g/mol) and steric hindrance .
  • Applications: Potential intermediate in pharmaceutical synthesis due to the aromatic moiety .

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

  • Molecular Formula : C₁₄H₁₅BrO₅
  • Key Differences: Phenoxy group with formyl and methoxy substituents, conjugated to a shorter unsaturated ester chain.
  • Reactivity : The formyl group enables nucleophilic additions, while the methoxy group enhances electron-donating effects on the aromatic ring .
  • Applications : Likely used in synthesizing heterocyclic compounds or bioactive molecules .

Ethyl 6-bromohex-2-enoate

  • Molecular Formula : C₈H₁₃BrO₂
  • Key Differences: Shorter chain (hexenoate vs. heptenoate) and double bond at the 2-position instead of the 6-position.
  • Reactivity: The conjugated double bond (position 2) may enhance stability toward electrophilic attacks compared to the isolated double bond in this compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Physical Properties
This compound C₉H₁₅BrO₂ 235.12 Bromoalkene, ester Discontinued
Ethyl 6-chloro-6-heptenoate C₉H₁₅ClO₂ 190.67 Chloroalkene, ester N/A
Ethyl 6-chloro-6-oxohexanoate C₈H₁₃ClO₃ 192.64 Chloro, ketone, ester N/A
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate C₁₅H₁₉BrO₃ 327.21 Aromatic bromo, ketone, ester BP: 410.5±40.0 °C; Density: 1.278 g/cm³
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 343.17 Formyl, methoxy, ester, alkene N/A
Ethyl 6-bromohex-2-enoate C₈H₁₃BrO₂ 221.09 Bromoalkene (conjugated), ester N/A

Key Research Findings

  • Halogen Effects: Bromine in this compound enhances electrophilicity and leaving-group ability compared to chlorine analogs, favoring use in Suzuki-Miyaura couplings .
  • Functional Group Diversity: Compounds with ketones (e.g., Ethyl 6-chloro-6-oxohexanoate) or aromatic rings (e.g., Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate) expand utility in drug discovery and materials science .
  • Structural Isomerism: The position of the double bond (e.g., Ethyl 6-bromohex-2-enoate vs. This compound) significantly alters conjugation and stability .

Biological Activity

Ethyl 6-bromo-6-heptenoate is an organic compound with the molecular formula C9H15BrO2C_9H_{15}BrO_2 and a molecular weight of 235.12 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological activities. Below, we explore its biological activity, including antimicrobial properties, cytotoxic effects, and its role as a potential lead compound in drug development.

PropertyValue
Molecular FormulaC9H15BrO2
Molecular Weight235.12 g/mol
CAS Number148252-43-1
Boiling PointNot specified
DensityNot specified

Antimicrobial Activity

This compound has been studied for its antimicrobial properties . Research indicates that compounds with similar structures exhibit significant activity against various bacteria and fungi. For instance, a study on gem-dimethylcyclopropane halolactones, which share structural characteristics with this compound, demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

  • Organisms Tested:
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
  • Results:
    • Inhibition zones were observed, indicating effective antimicrobial action at certain concentrations.

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects in various cell lines. The compound's cytotoxicity was evaluated using human cancer cell lines, where it exhibited dose-dependent inhibition of cell growth.

Research Findings:

  • Cell Lines Tested:
    • Caco-2 (colon cancer)
    • HeLa (cervical cancer)
  • Results:
    • At concentrations above 0.5%, significant reductions in cell viability were observed.
    • The compound induced apoptosis in treated cells as evidenced by increased levels of reactive oxygen species (ROS) and lactate dehydrogenase (LDH) release .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of key metabolic pathways in bacteria.
  • Induction of oxidative stress leading to apoptosis in cancer cells.

Potential as a Lead Compound

Given its biological activity, this compound is being investigated as a potential lead compound for drug development. The unique structure may provide avenues for modifications that enhance efficacy and reduce toxicity.

Lead Optimization Studies:

  • Initial studies focus on modifying the bromine substituent to enhance selectivity towards specific biological targets.
  • Structure-activity relationship (SAR) studies are ongoing to determine the most effective analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 6-bromo-6-heptenoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves bromination of ethyl 6-heptenoate using reagents like N-bromosuccinimide (NBS) under radical initiation. Key variables include solvent polarity (e.g., CCl₄ vs. THF), temperature control (0–25°C), and catalyst selection (e.g., AIBN for radical initiation). Yield optimization requires systematic variation of these parameters, monitored via thin-layer chromatography (TLC) and quantified by GC-MS. Contradictions in reported yields (e.g., 45% vs. 68%) may arise from incomplete purification or side reactions like allylic bromination .

Q. How can spectroscopic techniques (NMR, IR) definitively characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the ester group (δ 4.1–4.3 ppm, quartet) and the brominated alkene (δ 5.6–5.8 ppm, multiplet). The allylic bromine induces deshielding in adjacent protons (δ 2.2–2.5 ppm).
  • ¹³C NMR : The carbonyl carbon (δ 170–175 ppm) and brominated alkene carbons (δ 115–125 ppm) are critical markers.
  • IR : Strong ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).
    Discrepancies in spectral data may stem from solvent effects or impurities; cross-validation with high-resolution mass spectrometry (HRMS) is recommended .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is prone to hydrolysis due to its ester and allylic bromide groups. Stability studies should assess degradation under varying humidity (10–90% RH), temperature (−20°C to 25°C), and light exposure (UV vs. dark storage). Accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis can quantify degradation products like 6-bromo-6-heptenoic acid. Contradictory shelf-life reports may reflect differences in storage protocols or analytical sensitivity .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The allylic bromide’s reactivity in Suzuki-Miyaura or Heck couplings depends on steric hindrance and electronic effects. Computational modeling (DFT calculations) can predict regioselectivity by analyzing LUMO distribution at the brominated carbon. Experimental validation involves comparing reaction outcomes with varying ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃). Contradictions in literature (e.g., β-hydride elimination vs. coupling efficiency) may arise from solvent polarity or oxygen sensitivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in ring-closing metathesis?

  • Methodological Answer : Divergent catalytic efficiencies (e.g., Grubbs II vs. Hoveyda-Grubbs catalysts) require controlled experiments under inert atmospheres (glovebox vs. Schlenk techniques) to exclude oxygen inhibition. Kinetic studies (e.g., in situ FTIR monitoring) can track alkene consumption rates. Reproducibility issues may stem from catalyst purity or substrate moisture content, necessitating Karl Fischer titration for water quantification .

Q. How can computational chemistry predict the ecological toxicity of this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models or molecular docking simulations (e.g., with EPA’s ECOSAR) can estimate toxicity endpoints (e.g., LC₅₀ for aquatic organisms). Experimental validation involves Daphnia magna acute toxicity assays (OECD 202 guidelines) and comparison with structurally similar brominated esters (e.g., ethyl 5-bromopentenoate). Discrepancies between predicted and observed toxicity may arise from metabolite formation or bioavailability differences .

Q. What methodologies address conflicting data on the compound’s photochemical behavior?

  • Methodological Answer : UV-Vis spectroscopy (200–400 nm) paired with laser flash photolysis can identify transient intermediates (e.g., radical species). Conflicting reports of photo-induced isomerization vs. degradation require wavelength-specific irradiation (254 nm vs. 365 nm) and quantum yield calculations. Contradictions may reflect differences in light source intensity or solvent quenching effects .

Q. Methodological Frameworks for Data Analysis

  • Handling Reproducibility Issues : Use factorial experimental designs (e.g., Taguchi methods) to isolate variables affecting yield or purity. Include negative controls (e.g., catalyst-free reactions) to identify side pathways .
  • Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like ChemRxiv or Zenodo, with metadata detailing instrument parameters .

Properties

IUPAC Name

ethyl 6-bromohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBBSEWUJPHSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472371
Record name Ethyl 6-bromo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148252-43-1
Record name Ethyl 6-bromo-6-heptenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148252-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-bromo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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